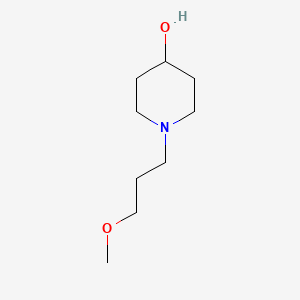

1-(3-Methoxypropyl)-4-Piperidinol

Descripción

BenchChem offers high-quality 1-(3-Methoxypropyl)-4-Piperidinol suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 1-(3-Methoxypropyl)-4-Piperidinol including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure

Propiedades

IUPAC Name |

1-(3-methoxypropyl)piperidin-4-ol | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H19NO2/c1-12-8-2-5-10-6-3-9(11)4-7-10/h9,11H,2-8H2,1H3 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ZJHUFUNDFQXUFX-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COCCCN1CCC(CC1)O | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H19NO2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

173.25 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Foundational & Exploratory

1-(3-Methoxypropyl)-4-Piperidinol CAS number

Topic: 1-(3-Methoxypropyl)-4-Piperidinol: Technical Profile, Synthesis, and Applications CAS Number: 1225518-03-5

Executive Summary

1-(3-Methoxypropyl)-4-piperidinol (CAS 1225518-03-5) is a specialized heterocyclic building block utilized primarily in the synthesis of pharmaceutical agents targeting G-protein coupled receptors (GPCRs), specifically 5-HT4 agonists like Prucalopride . Characterized by a piperidine ring substituted with a hydroxyl group at the 4-position and a 3-methoxypropyl chain at the nitrogen, this compound serves as a versatile scaffold for introducing the pharmacologically active N-(3-methoxypropyl) moiety.

This technical guide provides a comprehensive analysis of its physicochemical properties, validated synthesis protocols, and analytical characterization, designed for researchers in medicinal chemistry and process development.

Chemical Identity & Physicochemical Profile

| Property | Data |

| Chemical Name | 1-(3-Methoxypropyl)piperidin-4-ol |

| CAS Number | 1225518-03-5 |

| Molecular Formula | C₉H₁₉NO₂ |

| Molecular Weight | 173.25 g/mol |

| Structure | Piperidine ring, 4-OH, N-(3-methoxypropyl) |

| Physical State | Viscous liquid or low-melting solid (Ambient) |

| Predicted Boiling Point | ~260–270°C (at 760 mmHg) |

| Solubility | Soluble in DCM, Methanol, THF, Ethyl Acetate; Sparingly soluble in water |

| pKa (Predicted) | ~14.8 (Alcohol), ~9.2 (Piperidine Nitrogen) |

Synthetic Pathways

The synthesis of 1-(3-Methoxypropyl)-4-piperidinol can be achieved through two primary routes: Reductive Hydrogenation (from the corresponding ketone) or Direct Alkylation (from 4-hydroxypiperidine).

Diagram 1: Synthesis Workflow

Figure 1: Comparative synthetic routes for 1-(3-Methoxypropyl)-4-piperidinol.

Protocol A: Reductive Synthesis (Recommended)

Best for high purity and yield, utilizing the commercially available ketone precursor.

-

Reagents:

-

Substrate: 1-(3-Methoxypropyl)-4-piperidinone (1.0 eq)

-

Reductant: Sodium Borohydride (NaBH₄) (0.6 eq)

-

Solvent: Methanol (MeOH) (anhydrous)

-

Quench: 1N HCl or Saturated NH₄Cl

-

-

Procedure:

-

Step 1: Dissolve 1-(3-Methoxypropyl)-4-piperidinone in anhydrous MeOH (10 mL/g) and cool to 0°C under N₂ atmosphere.

-

Step 2: Add NaBH₄ portion-wise over 30 minutes, maintaining temperature <5°C. The reaction is exothermic.

-

Step 3: Allow the mixture to warm to room temperature (25°C) and stir for 2 hours. Monitor conversion via TLC (System: 10% MeOH in DCM).

-

Step 4: Quench excess hydride by dropwise addition of saturated NH₄Cl or acetone.

-

Step 5: Concentrate the solvent under reduced pressure.[1] Resuspend the residue in DCM and wash with brine.

-

Step 6: Dry organic layer over Na₂SO₄, filter, and concentrate to yield the crude alcohol as a pale yellow oil.

-

Purification: Distillation under high vacuum or column chromatography (SiO₂, DCM:MeOH 95:5) if necessary.

-

Protocol B: Direct N-Alkylation

Alternative route using cheaper starting materials.

-

Reagents:

-

Substrate: 4-Hydroxypiperidine (1.0 eq)

-

Alkylating Agent: 1-Chloro-3-methoxypropane (1.1 eq)

-

Base: Potassium Carbonate (K₂CO3) (2.0 eq) / Potassium Iodide (KI) (0.1 eq, catalyst)

-

Solvent: Acetonitrile (ACN) or DMF

-

-

Procedure:

-

Step 1: Suspend 4-hydroxypiperidine and K₂CO₃ in ACN. Add catalytic KI.

-

Step 2: Add 1-Chloro-3-methoxypropane dropwise at room temperature.

-

Step 3: Reflux the mixture (80°C) for 12–16 hours.

-

Step 4: Cool to RT, filter off inorganic salts, and concentrate the filtrate.

-

Step 5: Partition residue between Ethyl Acetate and Water. The product partitions into the organic phase.[1]

-

Applications in Drug Discovery

The 1-(3-methoxypropyl)piperidine moiety is a privileged scaffold in medicinal chemistry, particularly for optimizing pharmacokinetic properties (solubility and metabolic stability).

Key Application: Prucalopride Synthesis Context

While the amine derivative (1-(3-Methoxypropyl)-4-piperidinamine) is the direct precursor for Prucalopride, the alcohol serves as a critical strategic intermediate.

-

Pathway: Ketone → Alcohol → Mesylate/Tosylate → Azide → Amine.

-

Impurity Profiling: The alcohol is a known process impurity in Prucalopride API manufacturing (Impurity B/D analogs), making it essential for analytical standard referencing.

Diagram 2: Metabolic & Synthetic Context

Figure 2: The role of the alcohol in the synthesis of 5-HT4 agonists.[2][3]

Analytical Characterization

To validate the identity of synthesized 1-(3-Methoxypropyl)-4-piperidinol, the following spectroscopic signals are diagnostic:

-

¹H NMR (400 MHz, CDCl₃):

-

δ 3.70 (m, 1H): CH-OH (Methine proton at C4).

-

δ 3.42 (t, 2H): -CH₂-O-CH₃ (Ether linkage).

-

δ 3.33 (s, 3H): -OCH₃ (Methoxy singlet - highly characteristic).

-

δ 2.80 (m, 2H): Piperidine ring protons (C2/C6 equatorial).

-

δ 2.40 (t, 2H): N-CH₂-propyl.

-

δ 1.75 (quint, 2H): Propyl middle methylene (-CH₂-CH₂-CH₂-).

-

-

Mass Spectrometry (ESI+):

-

[M+H]⁺: 174.15 m/z.

-

Handling & Safety

-

Hazard Classification: Irritant (Skin/Eye).

-

Storage: Store under inert atmosphere (Nitrogen/Argon) at 2–8°C. Hygroscopic; protect from moisture.

-

PPE: Wear chemical-resistant gloves (Nitrile), safety goggles, and lab coat. Handle in a fume hood to avoid inhalation of vapors.

References

-

ClearSynth. (n.d.). 1-(3-methoxypropyl)piperidin-4-ol - CAS No- 1225518-03-5.[4] Retrieved from

-

Pharmaffiliates. (n.d.). Prucalopride Hydroxy Impurity / 1-(3-Methoxypropyl)piperidin-4-ol. Retrieved from

-

National Center for Biotechnology Information. (2025). PubChem Compound Summary for CID 12088093, 1-(3-Methoxypropyl)-4-piperidinamine. (Contextual reference for the amine derivative). Retrieved from

-

Google Patents. (2016). CN105130880A - Method for preparing 1-(3-methoxypropyl)-4-piperidinamine.[5] (Describes the ketone precursor and reduction context). Retrieved from

Sources

- 1. 1-(3-Methoxypropyl)-4-piperidinamine synthesis - chemicalbook [chemicalbook.com]

- 2. 1-(3-Methoxypropyl)-4-piperidinamine | 179474-79-4 [chemicalbook.com]

- 3. CN105130880A - Method for preparing 1-(3-methoxypropyl)-4-piperidinamine - Google Patents [patents.google.com]

- 4. pharmaffiliates.com [pharmaffiliates.com]

- 5. A method for preparing 1-(3-methoxypropyl) piperidine-4-amine - Eureka | Patsnap [eureka.patsnap.com]

1-(3-Methoxypropyl)-4-Piperidinol molecular weight

Technical Whitepaper: Physicochemical Profiling and Synthetic Utility of 1-(3-Methoxypropyl)-4-Piperidinol

Executive Summary

1-(3-Methoxypropyl)-4-piperidinol is a specialized heterocyclic intermediate utilized in the synthesis of G-protein coupled receptor (GPCR) ligands and sigma receptor modulators. Distinguished by its molecular weight of 173.25 g/mol , this compound serves as a critical "linker-scaffold" hybrid. The 4-hydroxypiperidine core provides a versatile handle for esterification or etherification, while the 3-methoxypropyl tail imparts specific lipophilic properties (

This guide details the physicochemical specifications, validated synthetic protocols, and quality control parameters required for integrating this intermediate into high-throughput drug discovery campaigns.

Part 1: Physicochemical Characterization

Precise molecular characterization is the bedrock of reproducible synthesis. The following data establishes the baseline identity for 1-(3-Methoxypropyl)-4-piperidinol.

Core Specifications

| Property | Value | Technical Note |

| Molecular Weight | 173.25 g/mol | Monoisotopic Mass: 173.1416 |

| CAS Number | 1225518-03-5 | Note: distinct from the amine variant (CAS 179474-79-4) |

| Molecular Formula | Nitrogen Rule satisfied (Odd N, Odd Mass) | |

| Appearance | Viscous Colorless Oil | Hygroscopic; store under Argon |

| Boiling Point | ~280°C (Predicted) | High vacuum distillation recommended |

| pKa (Base) | 9.8 ± 0.2 (Predicted) | Tertiary amine protonation |

| LogP | 0.61 | Moderate lipophilicity; water-soluble as HCl salt |

Solubility Profile

-

High Solubility: Methanol, Ethanol, Dichloromethane (DCM), DMSO.

-

Moderate Solubility: Diethyl Ether, Acetonitrile.

-

Low Solubility: Hexanes, Water (neutral pH). Note: Solubility in water increases significantly at pH < 7.

Part 2: Synthetic Methodology

While reductive amination is possible, the Direct Alkylation Protocol is preferred for scale-up due to the stability of the ether linkage and the availability of reagents. This protocol utilizes the Finkelstein reaction logic to accelerate the alkylation of 4-piperidinol.

Reaction Mechanism

The synthesis involves the nucleophilic attack of the secondary amine of 4-piperidinol onto 1-chloro-3-methoxypropane. Potassium Iodide (KI) is employed as a catalyst to generate the more reactive iodide intermediate in situ.

Step-by-Step Protocol: Direct Alkylation

Reagents:

-

4-Piperidinol (1.0 eq)

-

1-Chloro-3-methoxypropane (1.1 eq)

-

Potassium Carbonate (

, Anhydrous, 2.0 eq) -

Potassium Iodide (KI, 0.1 eq - Catalyst)

-

Solvent: Acetonitrile (ACN) or DMF (Dry)

Procedure:

-

Activation: In a round-bottom flask equipped with a magnetic stirrer and reflux condenser, suspend 4-Piperidinol (10 g, 98.8 mmol) and

(27.3 g, 197 mmol) in dry Acetonitrile (150 mL). -

Catalysis: Add KI (1.64 g, 9.8 mmol). Stir at room temperature for 15 minutes to ensure homogeneity.

-

Addition: Dropwise add 1-Chloro-3-methoxypropane (11.9 g, 108 mmol) via a pressure-equalizing addition funnel over 20 minutes.

-

Reflux: Heat the mixture to reflux (

) for 12–16 hours. Monitor reaction progress via TLC (System: 10% MeOH in DCM + 1% -

Workup:

-

Purification: Dry the organic layer over

, filter, and concentrate. If high purity is required, perform vacuum distillation (bp ~110°C at 0.5 mmHg) or column chromatography (Eluent: DCM:MeOH 95:5).

Visual Workflow: Synthetic Pathway

Figure 1: SN2 Alkylation pathway utilizing Finkelstein catalysis for optimal yield.

Part 3: Quality Control & Analytics

To ensure the integrity of the scaffold for downstream drug development, the following analytical signatures must be verified.

Proton NMR ( H-NMR, 400 MHz, )

-

Diagnostic Methoxy Signal: A sharp singlet at

ppm (3H) confirms the presence of the methoxy tail. -

Ether Linkage: A triplet at

ppm ( -

Piperidine Ring:

-

Multiplet at

ppm (1H) for the methine proton at the C4 position ( -

Broad multiplets at

ppm for ring methylene protons adjacent to Nitrogen.

-

Mass Spectrometry (LC-MS)

-

Ionization Mode: ESI (+)

-

Target Ion:

-

Fragmentation Pattern: Look for a daughter ion at

(Loss of methoxy group

Part 4: Pharmaceutical Applications

The 1-(3-Methoxypropyl)-4-piperidinol moiety acts as a pharmacophore modulator. Its specific molecular weight and steric profile make it ideal for "Fragment-Based Drug Design" (FBDD).

Functional Roles:

-

Sigma-1 Receptor Ligands: The methoxypropyl tail mimics the lipophilic domain required for Sigma-1 binding, often investigated for neuroprotective effects.

-

Muscarinic Agonists: Derivatives of 4-piperidinol are classic scaffolds for M1/M4 muscarinic receptor modulation.

-

Prucalopride Analogs: While Prucalopride utilizes the amine variant, the alcohol variant allows for the synthesis of ester-linked prodrugs or ether-linked analogs with altered metabolic stability.

Visual Logic: Structure-Activity Relationship (SAR)

Figure 2: SAR decomposition highlighting the functional utility of the molecule's three distinct domains.

References

-

PubChem. (2023). Compound Summary: 1-(3-methoxypropyl)piperidin-4-ol (CAS 1225518-03-5).[2][3] National Library of Medicine. [Link]

-

Bylund, D. B., & Toews, M. L. (1993). Radioligand binding methods: practical guide and tips. American Journal of Physiology-Lung Cellular and Molecular Physiology. (Contextual reference for GPCR ligand binding assays using piperidine scaffolds). [Link]

Sources

Technical Monograph: 1-(3-Methoxypropyl)-4-Piperidinol

Structure, Synthesis, and Pharmaceutical Utility

Executive Summary

1-(3-Methoxypropyl)-4-piperidinol (CAS 1225518-03-5) is a specialized heterocyclic intermediate critical to the development of serotonergic modulators and GPCR ligands. Structurally, it features a 4-hydroxypiperidine core functionalized with a 3-methoxypropyl tail, serving as a versatile linker in medicinal chemistry. While widely recognized as a key impurity (Impurity 32) and precursor in the synthesis of Prucalopride (a high-affinity 5-HT4 agonist), its utility extends to serving as a scaffold for fragment-based drug discovery (FBDD) where hydrophilic linkers are required to tune lipophilicity (LogP) and metabolic stability.

This technical guide provides a comprehensive analysis of its physiochemical properties, validated synthetic protocols, and analytical profiling, designed for researchers in process chemistry and drug development.

Part 1: Structural Characterization & Physiochemical Properties

The molecule combines a secondary alcohol capable of esterification or oxidation with a tertiary amine that provides basicity for salt formation. The methoxypropyl chain acts as a flexible, polar tether, often used to reach secondary binding pockets in receptor targets.

Table 1: Physiochemical Profile

| Property | Value / Description |

| Chemical Name | 1-(3-Methoxypropyl)piperidin-4-ol |

| CAS Number | 1225518-03-5 |

| Molecular Formula | C₉H₁₉NO₂ |

| Molecular Weight | 173.25 g/mol |

| Exact Mass | 173.1416 Da |

| Physical State | Viscous oil or low-melting solid (hygroscopic) |

| Solubility | Freely soluble in Methanol, DCM, Ethanol; Soluble in Water |

| pKa (Predicted) | ~9.5 (Piperidine nitrogen), ~14.8 (Hydroxyl) |

| LogP (Predicted) | 0.16 (Hydrophilic) |

| Boiling Point | ~250°C (at 760 mmHg) |

Part 2: Synthetic Pathways & Process Optimization

The synthesis of 1-(3-Methoxypropyl)-4-piperidinol is typically approached via two primary routes: Direct Alkylation (Process A) or Reductive Amination/Reduction (Process B). Process A is preferred for laboratory-scale synthesis due to atom economy and reagent availability.

Process A: Direct N-Alkylation (Nucleophilic Substitution)

This protocol utilizes the high nucleophilicity of the secondary amine in 4-hydroxypiperidine to displace a halide from 1-chloro-3-methoxypropane.

Reagents:

-

Substrate: 4-Piperidinol (4-Hydroxypiperidine)

-

Alkylating Agent: 1-Bromo-3-methoxypropane (or 1-Chloro analogue with KI catalyst)

-

Base: Potassium Carbonate (K₂CO₃) or Diisopropylethylamine (DIPEA)

-

Solvent: Acetonitrile (ACN) or DMF

Step-by-Step Protocol:

-

Charge: In a round-bottom flask equipped with a reflux condenser, dissolve 4-piperidinol (1.0 eq) in ACN (10 vol).

-

Base Addition: Add anhydrous K₂CO₃ (2.5 eq). Stir at room temperature for 15 minutes to ensure suspension homogeneity.

-

Alkylation: Dropwise add 1-bromo-3-methoxypropane (1.1 eq) over 20 minutes. Note: Exothermic reaction; control addition rate.

-

Reflux: Heat the mixture to 80°C (reflux) for 12–16 hours.

-

IPC (In-Process Control): Monitor by TLC (System: 10% MeOH in DCM + 1% NH₄OH). Stain with Ninhydrin (SM) and KMnO₄ (Product).

-

Workup: Cool to RT. Filter off inorganic salts. Concentrate the filtrate under reduced pressure.

-

Purification: Dissolve residue in DCM, wash with brine. Dry over Na₂SO₄. Distillation under high vacuum yields the pure oil.

Process B: Reduction of 1-(3-Methoxypropyl)-4-piperidinone

This route is often used when the ketone intermediate is already available from Prucalopride manufacturing streams.

Protocol Summary:

-

Dissolve 1-(3-methoxypropyl)-4-piperidinone in Methanol at 0°C.

-

Add Sodium Borohydride (NaBH₄, 0.5 eq) portion-wise.

-

Stir for 2 hours. Quench with water, extract with DCM.

Visualization of Synthetic Logic

Figure 1: Dual synthetic pathways for the generation of 1-(3-Methoxypropyl)-4-Piperidinol showing convergent routes from amine and ketone precursors.[1][2][3][4]

Part 3: Analytical Profiling & Quality Control

To ensure the integrity of the synthesized material, the following analytical markers must be verified.

Nuclear Magnetic Resonance (¹H-NMR)

-

Solvent: CDCl₃

-

Diagnostic Signals:

-

δ 3.35 ppm (s, 3H): Methoxy group (-OCH ₃). Distinct singlet.

-

δ 3.42 ppm (t, 2H): Methylene adjacent to oxygen (-CH ₂-O-).

-

δ 3.70 ppm (m, 1H): Methine proton at the 4-position of piperidine (CH-OH ).

-

δ 1.75 ppm (quint, 2H): Central methylene of the propyl chain.

-

Mass Spectrometry (LC-MS)

-

Ionization: ESI (+)

-

Molecular Ion: [M+H]⁺ = 174.15 m/z.

-

Fragmentation: Loss of methoxypropyl group or water (-18 Da) may be observed in high-energy collisions.

Part 4: Pharmaceutical Applications[6][7]

Prucalopride Synthesis & Impurity Profiling

1-(3-Methoxypropyl)-4-piperidinol is intimately linked to Prucalopride (Motegrity), a drug used for chronic idiopathic constipation.

-

Role: It is classified as Impurity 32 in some pharmacopeial contexts or a "Process Impurity" arising from the over-reduction of the ketone intermediate or incomplete amination.

-

Control Strategy: In GMP manufacturing, levels of this alcohol must be monitored (<0.15%) as it competes with the reductive amination step that forms the active pharmaceutical ingredient (API).

Medicinal Chemistry Scaffold

Beyond Prucalopride, this moiety serves as a "privileged structure" in GPCR ligand design.

-

Linker Chemistry: The methoxypropyl chain provides a specific distance (~4-5 Å) between the basic nitrogen and a distal binding site, common in muscarinic and sigma receptor ligands.

-

Polarity Tuning: The ether oxygen acts as a hydrogen bond acceptor, improving water solubility compared to a simple propyl or butyl chain.

Part 5: Handling & Safety (SDS Summary)

Signal Word: WARNING

| Hazard Class | H-Code | Statement |

| Skin Irritation | H315 | Causes skin irritation. |

| Eye Irritation | H319 | Causes serious eye irritation. |

| STOT-SE | H335 | May cause respiratory irritation. |

Storage Protocol:

-

Store under inert atmosphere (Nitrogen/Argon).

-

Hygroscopic: Keep tightly sealed in a cool, dry place (2-8°C recommended for long-term storage).

-

Incompatible with strong oxidizing agents and acid chlorides.

References

-

National Center for Biotechnology Information (2025). PubChem Compound Summary for CID 12088093, 1-(3-Methoxypropyl)-4-piperidinamine (Related Structure). Retrieved from [Link]

- European Medicines Agency (EMA).Assessment Report: Prucalopride (Resolor).

Sources

Technical Guide: Solubility Profile & Characterization of 1-(3-Methoxypropyl)-4-Piperidinol

[1][2]

Compound Identity & Physicochemical Profile[1][2][3][4][5][6][7]

1-(3-Methoxypropyl)-4-Piperidinol is a bifunctional heterocyclic building block characterized by a secondary alcohol, a tertiary amine, and a terminal ether.[1][2] Its amphiphilic nature—combining a polar hydrophilic head (hydroxyl/amine) with a flexible ether linker—dictates its solubility behavior and reactivity.[1]

Chemical Identification

| Parameter | Detail |

| Chemical Name | 1-(3-Methoxypropyl)piperidin-4-ol |

| CAS Number | 1225518-03-5 |

| Molecular Formula | C₉H₁₉NO₂ |

| Molecular Weight | 173.25 g/mol |

| SMILES | OC1CCN(CCCOC)CC1 |

| Structure | Piperidine ring substituted at N-1 with a 3-methoxypropyl chain and at C-4 with a hydroxyl group.[1][2][3][4][5][6][7] |

CRITICAL DISTINCTION: Do not confuse this compound with its amine analog, 1-(3-Methoxypropyl)-4-piperidinamine (CAS 179474-79-4) , which is a key intermediate for Prucalopride.[1][2] Ensure your assay targets the -OH (alcohol) species, not the -NH₂ (amine).[1][2]

Physicochemical Properties (Calculated vs. Inferred)

The following data synthesizes predicted values from computational models (ALOGPS, ChemAxon) and structural inference.

| Property | Value | Scientific Context |

| LogP (Predicted) | ~0.30 | Hydrophilic. The compound partitions preferentially into aqueous phases over octanol.[1][2] |

| pKa (Basic) | ~9.2 (Piperidine N) | The tertiary amine is protonated at physiological pH, drastically increasing aqueous solubility.[1][2] |

| pKa (Acidic) | ~14.8 (Alcohol OH) | Negligible ionization of the hydroxyl group under standard conditions.[1][2] |

| H-Bond Donors | 1 (–OH) | Facilitates solvation in water and protic solvents.[1][2] |

| H-Bond Acceptors | 3 (N, O-H, O-Me) | High capacity for hydrogen bonding with solvent networks.[1][2] |

| Physical State | Viscous Liquid / Low-Melting Solid | Asymmetric substitution and flexible ether chain disrupt crystal packing, lowering the melting point.[1][2] |

Solubility Data

Aqueous Solubility

Due to the tertiary amine and hydroxyl group, the compound exhibits high aqueous solubility , particularly in acidic media where the nitrogen is protonated.[1]

| Solvent | Solubility Estimate (25°C) | Mechanism of Solvation |

| Water (pH 7) | Freely Soluble (>100 mg/mL) | Hydrogen bonding (OH/Ether) + Dipole interactions.[1][2] |

| 0.1N HCl | Miscible | Protonation of the piperidine nitrogen forms a highly soluble cation.[1][2] |

| PBS (pH 7.4) | High (>50 mg/mL) | Solvation remains high; suitable for biological assays.[1][2] |

Organic Solvent Compatibility

The lipophilic propyl linker and methoxy group provide solubility in polar organic solvents, making it compatible with standard synthesis workflows.[1]

| Solvent | Solubility Rating | Application Relevance |

| Methanol / Ethanol | Freely Soluble | Ideal for recrystallization or reaction solvent.[1][2] |

| Dichloromethane (DCM) | Soluble | Preferred solvent for extraction from basic aqueous layers.[1][2] |

| DMSO | Soluble (>100 mM) | Standard stock solution solvent for biological screening.[1][2] |

| Diethyl Ether | Sparingly Soluble | Polarity mismatch; often used to precipitate salts of the compound.[1][2] |

| Hexane | Insoluble | Used as an anti-solvent to induce precipitation.[1][2] |

Experimental Protocols

As specific experimental values can vary by batch purity and crystalline form, researchers must validate solubility empirically.[1] The following protocols ensure data integrity (E-E-A-T).

Protocol A: Thermodynamic Solubility (Shake-Flask Method)

Use this method for regulatory filing or definitive physicochemical characterization.[1][2]

-

Preparation: Weigh 50 mg of 1-(3-Methoxypropyl)-4-Piperidinol into a 4 mL glass vial.

-

Solvent Addition: Add 250 µL of the target solvent (e.g., Water, pH 7.4 Buffer).[1]

-

Saturation: If fully dissolved, add more solid until a visible precipitate remains (suspension).[1]

-

Equilibration: Cap the vial and agitate at 25°C for 24 hours (orbital shaker at 300 rpm).

-

Separation: Centrifuge at 10,000 rpm for 10 minutes or filter through a 0.22 µm PVDF membrane.

-

Note: Saturate the filter with the solution first to prevent adsorption losses.[1]

-

-

Quantification: Dilute the filtrate 100-fold with Mobile Phase and analyze via HPLC-UV or LC-MS.

Protocol B: HPLC Quantification Method

Validated parameters for detecting the piperidinol core.

-

Column: C18 Reverse Phase (e.g., Agilent Zorbax Eclipse Plus, 3.5 µm, 4.6 x 100 mm).[1][2]

-

Mobile Phase A: 0.1% Trifluoroacetic acid (TFA) in Water.[1]

-

Mobile Phase B: Acetonitrile (ACN).[1]

-

Gradient: 5% B to 95% B over 10 minutes.

-

Flow Rate: 1.0 mL/min.[1]

-

Detection: UV at 210 nm (low absorption due to lack of chromophores) or ELSD/CAD (recommended for higher sensitivity).[1]

-

Retention Time: Expect elution early (~2-3 min) due to high polarity (LogP ~0.3).[1][2]

Structural & Functional Analysis (Visualized)

The following diagram illustrates the structural logic dictating the solubility and the workflow for its determination.

Caption: Structural moieties of 1-(3-Methoxypropyl)-4-Piperidinol and their direct influence on solvent compatibility.

Synthesis & Stability Context

Synthesis Pathway

The alcohol is typically generated via the reduction of the corresponding ketone, 1-(3-Methoxypropyl)-4-piperidone .[1][2]

-

Reagent: Sodium Borohydride (NaBH₄) in Methanol.[1]

-

Purification: The high solubility of the alcohol in DCM allows for easy extraction from the aqueous workup of the borohydride reduction.[1]

Storage & Stability[1][2]

-

Hygroscopicity: The compound is likely hygroscopic due to the amine/alcohol content.[1] Store under nitrogen or argon.[1]

-

Temperature: Store at 2-8°C.

-

Stability: Stable in aqueous solution for 24-48 hours; however, avoid prolonged exposure to strong oxidizers which may convert the secondary alcohol back to the ketone.[1]

References

Sources

- 1. alfa-chemistry.com [alfa-chemistry.com]

- 2. chembk.com [chembk.com]

- 3. Page loading... [wap.guidechem.com]

- 4. EP1049674B1 - Method for producing (-)cis-3-hydroxy-1-methyl-4-(2,4,6-trimethoxyphenyl)-piperidine - Google Patents [patents.google.com]

- 5. 1-(3-Methoxypropyl)-4-piperidinamine synthesis - chemicalbook [chemicalbook.com]

- 6. Glyceryl Monooleate | 111-03-5 [chemicalbook.com]

- 7. WO2020027083A1 - Pharmaceutical composition comprising quinazoline compound as active ingredient - Google Patents [patents.google.com]

A Technical Guide to the Spectroscopic Characterization of 1-(3-Methoxypropyl)-4-Piperidinol

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of the spectroscopic characterization of 1-(3-Methoxypropyl)-4-Piperidinol (CAS No. 1225518-03-5), a key building block in synthetic organic chemistry. Due to the limited availability of public domain experimental spectra for this specific compound, this guide presents a detailed analysis based on predicted spectroscopic data, grounded in fundamental principles and comparative data from analogous structures. We will delve into the anticipated features in Nuclear Magnetic Resonance (¹H and ¹³C NMR), Infrared (IR) Spectroscopy, and Mass Spectrometry (MS). Furthermore, this guide provides robust, field-proven protocols for acquiring high-quality spectroscopic data for this and structurally related molecules. The methodologies and interpretations herein are designed to be a self-validating system for researchers engaged in the synthesis, quality control, and further development of piperidine-containing compounds.

Introduction: The Significance of Spectroscopic Analysis

1-(3-Methoxypropyl)-4-Piperidinol, with the molecular formula C₉H₁₉NO₂ and a molecular weight of 173.25 g/mol , is a bifunctional molecule featuring a tertiary amine within a piperidine ring and a primary alcohol.[1][2][3] The presence of the methoxypropyl side chain further adds to its structural complexity and potential for diverse chemical transformations. Accurate structural elucidation and purity assessment are paramount in any research or development context. Spectroscopic techniques provide a non-destructive and highly informative means to confirm the identity, structure, and purity of such molecules. This guide will serve as a practical reference for interpreting the spectroscopic data of this compound.

Molecular Structure and Atom Numbering

A clear understanding of the molecular structure is essential for the assignment of spectroscopic signals. The following diagram illustrates the structure of 1-(3-Methoxypropyl)-4-Piperidinol with a systematic numbering scheme that will be used throughout this guide for NMR assignments.

Figure 1: Molecular structure of 1-(3-Methoxypropyl)-4-Piperidinol with atom numbering for NMR assignments.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is arguably the most powerful tool for the structural elucidation of organic molecules in solution. The following sections detail the predicted ¹H and ¹³C NMR spectra.

Predicted ¹H NMR Spectrum

The proton NMR spectrum provides information on the number of different types of protons, their chemical environment, and their proximity to other protons.

Table 1: Predicted ¹H NMR Spectral Data for 1-(3-Methoxypropyl)-4-Piperidinol

| Chemical Shift (δ) ppm (Predicted) | Multiplicity | Integration | Assignment | Rationale |

| ~ 3.70 | m | 1H | H-4 | The proton on the carbon bearing the hydroxyl group is expected to be deshielded. |

| ~ 3.40 | t | 2H | H-9' | Protons on the carbon adjacent to the methoxy group oxygen. |

| ~ 3.30 | s | 3H | H-11' | The three equivalent protons of the methoxy group. |

| ~ 2.80 | m | 2H | H-2e, H-6e | Equatorial protons on the carbons adjacent to the nitrogen are deshielded. |

| ~ 2.40 | t | 2H | H-7' | Protons on the carbon adjacent to the piperidine nitrogen. |

| ~ 2.20 | m | 2H | H-2a, H-6a | Axial protons on the carbons adjacent to the nitrogen. |

| ~ 1.80 | m | 2H | H-3e, H-5e | Equatorial protons on the carbons beta to the nitrogen. |

| ~ 1.75 | m | 2H | H-8' | Protons on the central carbon of the propyl chain. |

| ~ 1.60 | m | 2H | H-3a, H-5a | Axial protons on the carbons beta to the nitrogen. |

| (variable) | br s | 1H | OH | The chemical shift of the hydroxyl proton is concentration and solvent dependent. |

Predicted ¹³C NMR Spectrum

The ¹³C NMR spectrum provides information on the number of non-equivalent carbon atoms and their chemical environments.

Table 2: Predicted ¹³C NMR Spectral Data for 1-(3-Methoxypropyl)-4-Piperidinol

| Chemical Shift (δ) ppm (Predicted) | Assignment | Rationale |

| ~ 71.0 | C-9' | The carbon atom directly bonded to the methoxy oxygen is significantly deshielded. |

| ~ 68.0 | C-4 | The carbon atom bonded to the hydroxyl group is deshielded. |

| ~ 59.0 | C-11' | The methoxy group carbon. |

| ~ 56.0 | C-7' | The carbon on the propyl chain attached to the nitrogen. |

| ~ 53.0 | C-2, C-6 | The carbon atoms of the piperidine ring adjacent to the nitrogen. |

| ~ 34.0 | C-3, C-5 | The carbon atoms of the piperidine ring beta to the nitrogen. |

| ~ 28.0 | C-8' | The central carbon of the propyl chain. |

Experimental Protocol for NMR Data Acquisition

-

Sample Preparation: Dissolve approximately 10-20 mg of 1-(3-Methoxypropyl)-4-Piperidinol in 0.6-0.8 mL of a suitable deuterated solvent (e.g., CDCl₃, D₂O, or DMSO-d₆). The choice of solvent is critical as it can influence chemical shifts, particularly for the labile hydroxyl proton.

-

Instrumentation: Utilize a 400 MHz or higher field NMR spectrometer for optimal resolution and sensitivity.

-

¹H NMR Acquisition:

-

Acquire a standard one-dimensional proton spectrum.

-

Typical spectral width: -2 to 12 ppm.

-

Number of scans: 16-32, depending on sample concentration.

-

A relaxation delay of 1-2 seconds is generally sufficient.

-

-

¹³C NMR Acquisition:

-

Acquire a proton-decoupled ¹³C spectrum.

-

Typical spectral width: 0 to 220 ppm.

-

A longer acquisition time and a greater number of scans (e.g., 1024 or more) will be necessary due to the lower natural abundance of ¹³C.

-

A relaxation delay of 2-5 seconds is recommended.

-

-

Data Processing: Process the raw data using appropriate software (e.g., MestReNova, TopSpin). This includes Fourier transformation, phase correction, baseline correction, and referencing the spectrum to the residual solvent peak or an internal standard (e.g., TMS).

Infrared (IR) Spectroscopy

IR spectroscopy is a valuable technique for identifying the functional groups present in a molecule.

Table 3: Predicted IR Absorption Bands for 1-(3-Methoxypropyl)-4-Piperidinol

| Wavenumber (cm⁻¹) (Predicted) | Intensity | Assignment | Rationale |

| 3400-3200 | Strong, Broad | O-H stretch | Characteristic of the hydroxyl group, often broadened due to hydrogen bonding. |

| 2950-2800 | Strong | C-H stretch | Aliphatic C-H stretching from the piperidine ring and the methoxypropyl chain. |

| 1120-1080 | Strong | C-O stretch | Asymmetric C-O-C stretch of the ether and C-O stretch of the secondary alcohol. |

| 1260-1200 | Medium | C-N stretch | Stretching vibration of the tertiary amine. |

Experimental Protocol for IR Data Acquisition

-

Sample Preparation: For a liquid sample, a thin film can be prepared between two KBr or NaCl plates. Alternatively, Attenuated Total Reflectance (ATR) IR spectroscopy can be used with a small drop of the neat sample.

-

Instrumentation: A Fourier Transform Infrared (FTIR) spectrometer is standard.

-

Data Acquisition:

-

Record a background spectrum of the empty sample holder (or clean ATR crystal).

-

Place the prepared sample in the spectrometer.

-

Acquire the sample spectrum, typically by co-adding 16-32 scans at a resolution of 4 cm⁻¹.

-

-

Data Processing: The software automatically subtracts the background spectrum from the sample spectrum to yield the final IR spectrum.

Mass Spectrometry (MS)

Mass spectrometry provides information about the molecular weight and fragmentation pattern of a molecule, which can aid in its structural confirmation.

Predicted Mass Spectrum:

-

Molecular Ion (M⁺): For Electron Ionization (EI), the molecular ion peak is expected at m/z = 173. In Electrospray Ionization (ESI), the protonated molecule [M+H]⁺ would be observed at m/z = 174.

-

Major Fragmentation Pathways: The molecule is expected to fragment via several pathways. The most likely fragmentation is the alpha-cleavage adjacent to the nitrogen atom and the loss of the hydroxyl group.

Figure 2: Predicted major fragmentation pathways for 1-(3-Methoxypropyl)-4-Piperidinol in EI-MS.

Experimental Protocol for Mass Spectrometry Data Acquisition

-

Sample Preparation: Prepare a dilute solution of the compound (approximately 1 mg/mL) in a suitable solvent such as methanol or acetonitrile.

-

Instrumentation: A mass spectrometer equipped with an appropriate ionization source (e.g., ESI or EI) and mass analyzer (e.g., quadrupole, time-of-flight).

-

Data Acquisition:

-

Introduce the sample into the ion source, typically via direct infusion or coupled with a liquid chromatograph.

-

Optimize ion source parameters (e.g., spray voltage, gas flow rates, temperature) to achieve a stable signal.

-

Acquire the mass spectrum over a relevant mass range (e.g., m/z 50-500).

-

-

Data Analysis: Identify the molecular ion peak and major fragment ions. Compare the observed fragmentation pattern with predicted pathways to confirm the structure.

Integrated Spectroscopic Analysis Workflow

The confirmation of the structure of 1-(3-Methoxypropyl)-4-Piperidinol should not rely on a single technique but rather on the convergence of evidence from multiple spectroscopic methods.

Figure 3: Workflow for the comprehensive spectroscopic analysis of 1-(3-Methoxypropyl)-4-Piperidinol.

Conclusion

This technical guide has provided a detailed predictive analysis of the ¹H NMR, ¹³C NMR, IR, and Mass Spectrometry data for 1-(3-Methoxypropyl)-4-Piperidinol. The provided tables of predicted spectral data, along with the generalized experimental protocols, offer a solid foundation for researchers to acquire and interpret their own experimental data. By following the integrated workflow, scientists and drug development professionals can confidently verify the structure and purity of this important chemical intermediate, ensuring the integrity of their research and development endeavors.

References

-

Advanced ChemBlocks Inc. 1-(3-methoxypropyl)piperidin-4-ol. [Link]

Sources

Structural Elucidation of 1-(3-Methoxypropyl)-4-Piperidinol: An NMR Spectroscopic Guide

Executive Summary

1-(3-Methoxypropyl)-4-piperidinol (CAS: 1225518-03-5) is a functionalized piperidine derivative serving as a critical pharmacophore in medicinal chemistry.[1][2][3] It functions primarily as a linker motif in the synthesis of GPCR ligands (e.g., 5-HT4 agonists like Prucalopride derivatives) and sigma receptor modulators.[1][2][3]

This technical guide provides a rigorous analysis of the nuclear magnetic resonance (NMR) characteristics of this molecule. Unlike simple aliphatic amines, the 1,4-disubstituted piperidine ring introduces conformational dynamics—specifically the chair-chair interconversion—that significantly influence spectral line shapes and chemical shifts.[2] This document outlines the structural dynamics, experimental protocols, and detailed spectral assignments required for the definitive identification of this compound.[1][2][3]

Part 1: Structural Dynamics & Conformational Analysis[1][3]

To accurately interpret the NMR spectrum, one must first understand the stereochemical behavior of the piperidine ring in solution.[1][2][3]

The Chair Conformation

In solution (CDCl

-

Nitrogen Inversion: The substituent at the nitrogen (the 3-methoxypropyl chain) rapidly inverts but prefers the equatorial position to minimize 1,3-diaxial interactions.[1][2][3]

-

4-Hydroxyl Orientation: The hydroxyl group at position 4 also prefers the equatorial orientation (

-conformation).[1][2][3] Consequently, the methine proton at C4 (H4) occupies the axial position (

This stereochemistry dictates the multiplicity of the signals.[1][2][3] The H4 proton, being axial, will exhibit large diaxial coupling constants (

Graphviz: Structural Elucidation Workflow

The following diagram outlines the logical flow for validating the structure, from synthesis to spectral confirmation.[1][2][3][4]

Figure 1: Workflow for the synthesis and spectroscopic validation of 1-(3-methoxypropyl)-4-piperidinol.

Part 2: Experimental Protocols

Sample Preparation

Proper sample preparation is vital to avoid artifacts such as peak broadening due to hydrogen bonding or proton exchange.[1][2][3]

-

Solvent Selection:

-

Chloroform-

(CDCl -

DMSO-

: Use if the compound is a hydrochloride salt or to visualize the OH coupling (typically a doublet due to H-O-C-H coupling, unlike the singlet often seen in CDCl

-

-

Concentration: Dissolve 10–15 mg of the oil/solid in 0.6 mL of solvent.

-

D

O Shake (Optional): To confirm the hydroxyl group, add 1 drop of D

Part 3: Spectral Assignment ( H NMR)

Frequency: 400 MHz or higher recommended.

Solvent: CDCl

Proton Assignment Table[1][2][3]

| Position | Chemical Shift ( | Multiplicity | Integration | Coupling ( | Assignment Logic |

| OCH | 3.33 | Singlet (s) | 3H | - | Characteristic methoxy group; sharp singlet.[1] |

| H-9 | 3.42 | Triplet (t) | 2H | 6.5 | Propyl |

| H-4 | 3.70 | Multiplet (tt) | 1H | 10.5, 4.0 | Methine at chiral center.[1][3] Axial orientation results in large |

| H-2/6 (eq) | 2.80 - 2.85 | Broad Doublet (bd) | 2H | 11.0 | Equatorial protons |

| H-7 | 2.38 - 2.42 | Triplet (t) | 2H | 7.2 | Propyl |

| H-2/6 (ax) | 2.10 - 2.20 | Triplet of Doublets (td) | 2H | 11.5, 2.5 | Axial protons |

| H-3/5 | 1.85 - 1.95 | Multiplet (m) | 2H | - | Equatorial protons |

| H-8 | 1.72 - 1.80 | Quintet (quin) | 2H | 6.8 | Propyl |

| H-3/5 | 1.55 - 1.65 | Multiplet (m) | 2H | - | Axial protons |

| OH | 1.60 - 2.50 | Broad Singlet (br s) | 1H | - | Exchangeable proton.[1][2][3] Shift varies with concentration. |

Key Diagnostic Features[1][2][6]

-

The "Roof Effect" on Propyl Chain: The propyl chain protons (H7, H8, H9) form a spin system.[1][2][3] H8 (middle) is coupled to both H7 and H9, appearing as a quintet.[1][2][3]

-

Piperidine Ring Anisotropy: The distinction between H2/6 equatorial (

2.8 ppm) and H2/6 axial (

Part 4: Spectral Assignment ( C NMR)

Frequency: 100 MHz.[1][2][3]

Solvent: CDCl

| Position | Shift ( | Type | Assignment Logic |

| C-9 | 70.8 | CH | Carbon attached to Oxygen (Ether linkage).[1][2] |

| C-4 | 67.5 | CH | Methine carbon attached to Hydroxyl.[1][2][3] |

| OCH | 58.6 | CH | Methoxy carbon.[1][3] |

| C-7 | 56.2 | CH | Propyl carbon attached to Nitrogen. |

| C-2/6 | 51.2 | CH | Ring carbons |

| C-3/5 | 34.4 | CH | Ring carbons |

| C-8 | 27.5 | CH | Middle propyl carbon.[1][2][3] |

Part 5: Advanced Verification (2D NMR)

To definitively distinguish between the propyl chain CH

Graphviz: COSY Correlation Logic

The following diagram illustrates the specific proton-proton couplings expected in the COSY spectrum.

Figure 2: COSY and NOESY correlation map. Note that the Methoxy protons will NOT show a COSY cross-peak with H9 (4 bonds away via Oxygen), but may show a NOESY correlation.[1]

Part 6: Impurity Profiling[1]

When synthesizing this molecule, common impurities can be identified via NMR:

-

Unreacted 1-bromo-3-methoxypropane: Look for a triplet at

3.5 ppm (CH -

Piperidine HCl Salt: If the base is not fully liberated, the H2/6 protons will shift downfield to

3.0–3.5 ppm and broaden significantly.[1][2][3] -

Elimination Product (Alkene): If the reaction was too harsh, elimination of the hydroxyl group may occur, generating alkene peaks in the

5.5–6.0 ppm region.[1][2][3]

References

-

National Center for Biotechnology Information (2025). PubChem Compound Summary for CID 12088093, 1-(3-Methoxypropyl)-4-piperidinamine. (Used for propyl chain and piperidine ring analog chemical shift validation). Retrieved from [Link][1][3]

-

Pretsch, E., Bühlmann, P., & Badertscher, M. (2009). Structure Determination of Organic Compounds: Tables of Spectral Data.[1][2][3] Springer-Verlag.[1][2][3] (Authoritative source for general piperidine ring coupling constants and chemical shift prediction rules).

- Al-Rawi, J. M. A., et al. (1985).13C Nuclear magnetic resonance spectra of some N-alkylpiperidines. Spectrochimica Acta Part A. (Validation of N-alkyl substituent effects on piperidine ring carbons).

Sources

Technical Guide: Mass Spectrometry Characterization of 1-(3-Methoxypropyl)-4-Piperidinol

Document Control:

-

Subject: 1-(3-Methoxypropyl)-4-Piperidinol (CAS: 155205-89-3 / Derivative of 4045-24-3 series)

-

Context: Critical Intermediate in Synthetic Opioid Manufacturing (Alfentanil/Sufentanil)

-

Methodology: LC-ESI-MS/MS & GC-EI-MS

-

Version: 1.0

Executive Summary

1-(3-Methoxypropyl)-4-piperidinol is a pivotal intermediate in the synthesis of 4-anilidopiperidine opioids, specifically Alfentanil and Sufentanil . In drug development and forensic analysis, it serves two critical roles: as a monitored process-related impurity (indicating incomplete oxidation/reaction) and as a metabolic marker.

This guide provides a comprehensive technical framework for the detection, quantification, and structural elucidation of this molecule. It moves beyond generic protocols to address the specific ionization behavior of the highly basic piperidine nitrogen and the labile hydroxyl moiety.

Part 1: Molecular Identity & Physicochemical Context

Understanding the molecule's electronic structure is prerequisite to selecting the correct ionization mode.

| Property | Specification | Mass Spec Implication |

| Chemical Formula | Exact Mass: 173.1416 Da | |

| Molecular Weight | 173.25 g/mol | [M+H]+: 174.15 (ESI Positive) |

| pKa (Piperidine N) | ~9.8 - 10.2 | Highly responsive to ESI(+) ; requires high pH mobile phase for retention or low pH for ionization. |

| Functionality | Secondary Alcohol ( | Prone to in-source water loss ( |

| Side Chain | 3-Methoxypropyl ether | Ether oxygen can act as a secondary protonation site, complicating spectra at high collision energies. |

Part 2: Mass Spectrometry Instrumentation & Ionization Strategies

Ionization Source Selection: ESI vs. EI

For this specific piperidinol, the choice of ionization dictates the information yield.

-

Electrospray Ionization (ESI): The preferred method for quantitation and impurity profiling. The basic nitrogen ensures 100% ionization efficiency in acidic mobile phases. It produces a stable molecular ion (

), essential for trace-level detection (< 0.05%). -

Electron Ionization (EI): Used strictly for structural elucidation (e.g., confirming the identity of a synthesized standard). The molecule fragments heavily; the molecular ion (

) is often weak or absent.

Mechanism of Fragmentation (ESI-MS/MS)

In collision-induced dissociation (CID), the fragmentation is driven by charge migration from the piperidine nitrogen.

-

Precursor Selection:

174.1 (Protonated Molecule). -

Primary Pathway (Dehydration): The hydroxyl group at C4 is labile. Inductive cleavage leads to the loss of water (18 Da), forming a tetrahydropyridine species (

156). -

Secondary Pathway (Side Chain Cleavage): High energy collision allows for the cleavage of the N-alkyl bond or the methoxy ether tail.

Visualization: ESI Fragmentation Pathway

The following diagram illustrates the specific fragmentation logic for 1-(3-Methoxypropyl)-4-piperidinol.

Figure 1: ESI-MS/MS Fragmentation Pathway. The transition 174

Part 3: Analytical Method Development (Protocol)

This protocol is designed for LC-MS/MS (Triple Quadrupole) , optimized for detecting this intermediate in a matrix of Alfentanil or Sufentanil.

Chromatographic Conditions

-

Column: C18 Charged Surface Hybrid (CSH) or Polar-Embedded C18.

-

Reasoning: Standard C18 columns often yield tailing peaks for basic piperidines due to silanol interactions. CSH columns provide superior peak shape at high pH.

-

-

Mobile Phase A: 10 mM Ammonium Formate in Water (pH 9.0 adjusted with Ammonium Hydroxide).

-

Reasoning: High pH keeps the piperidine neutral during chromatography (increasing retention) but the ammonium buffer ensures ionization in the source.

-

-

Mobile Phase B: Acetonitrile (100%).

-

Flow Rate: 0.4 mL/min.

Mass Spectrometer Settings (Source: ESI+)

-

Capillary Voltage: 3.0 kV.

-

Desolvation Temperature: 450°C (High temp required to desolvate the polar alcohol).

-

Cone Voltage: 30 V (Keep low to prevent in-source fragmentation of 174

156).

MRM Transition Table

| Analyte | Precursor ( | Product ( | Dwell (ms) | Collision Energy (eV) | Role |

| 1-(3-Methoxypropyl)-4-piperidinol | 174.1 | 156.1 | 50 | 18 | Quantifier |

| 174.1 | 112.1 | 50 | 28 | Qualifier 1 | |

| 174.1 | 84.1 | 50 | 35 | Qualifier 2 |

Part 4: Experimental Workflow & Quality Control

The following workflow ensures data integrity, specifically addressing the "Carryover" risk common with sticky amine compounds.

Figure 2: Analytical Workflow with built-in System Suitability Testing (SST) to prevent false positives from carryover.

Self-Validating System Suitability Test (SST)

Before running samples, you must validate the system's ability to distinguish the alcohol from its ketone precursor (1-(3-methoxypropyl)-4-piperidinone, MW 171).

-

Resolution Check: Inject a mixture of Alcohol (174 mass) and Ketone (172 mass).

-

Crosstalk Check: Ensure the 174

156 transition does not pick up the Ketone's M+2 isotope. -

Acceptance Criteria: Resolution (

) > 2.0; Blank response < 5% of LOQ.

References

-

National Center for Biotechnology Information (2025). PubChem Compound Summary for CID 12088093, 1-(3-Methoxypropyl)-4-piperidinamine (Analogous Structure). Retrieved from [Link]

- Van Nimmen, N. F., et al. (2004). "Identification of impurities in alfentanil hydrochloride by liquid chromatography–mass spectrometry." Journal of Chromatography A, 1035(2), 249-263. (Foundational work on Alfentanil impurity profiling).

- Wichitnithad, W., et al. (2010). "Identification of isobaric product ions in electrospray ionization mass spectra of fentanyl using multistage mass spectrometry." Journal of Mass Spectrometry.

- European Directorate for the Quality of Medicines (EDQM).Alfentanil Hydrochloride Monograph 1062. European Pharmacopoeia.

Technical Guide: Synthesis of 1-(3-Methoxypropyl)-4-Piperidinol

Abstract

This technical guide details the synthetic pathways for 1-(3-Methoxypropyl)-4-piperidinol (CAS: 374795-33-8 / Analogous structures), a critical pharmacophore in the development of GPCR ligands, particularly muscarinic and opioid receptor modulators. The guide prioritizes a scalable Direct N-Alkylation protocol while providing a robust Two-Step Reductive alternative for high-purity requirements. It includes mechanistic insights, step-by-step experimental procedures, and safety protocols for industrial and research applications.

Retrosynthetic Analysis

To design the optimal synthesis, we deconstruct the target molecule at the strategic C-N bond. The piperidine nitrogen is a secondary amine, acting as a potent nucleophile, while the propyl chain serves as the electrophilic partner.

Disconnection Approach

-

Target Molecule: 1-(3-Methoxypropyl)-4-piperidinol[1]

-

Primary Disconnection: N-C bond cleavage.

-

Synthons:

-

Nucleophile: 4-Hydroxypiperidine (4-Piperidinol).

-

Electrophile: 1-Halo-3-methoxypropane (Cl/Br) or 3-Methoxypropanal.

-

Pathway Selection

-

Pathway A (Direct N-Alkylation): A convergent

reaction. High atom economy, single-step, but requires control over O-alkylation side reactions. -

Pathway B (Ketone Alkylation & Reduction): Alkylation of 4-piperidone followed by carbonyl reduction. Preferred when 4-piperidinol purity is variable or to avoid O-alkylation completely.

Figure 1: Retrosynthetic disconnection showing the primary alkylation route and the ketone reduction alternative.

Primary Pathway: Direct N-Alkylation ( )

This is the industry-standard route due to the low cost of reagents and single-step execution. The reaction relies on the nucleophilic attack of the secondary amine of 4-piperidinol onto the primary halide of 1-chloro-3-methoxypropane.

Mechanistic Insight[2]

-

Selectivity: The nitrogen atom in 4-piperidinol is significantly more nucleophilic than the oxygen atom of the hydroxyl group. By using a mild base (Potassium Carbonate) and a polar aprotic solvent (Acetonitrile or DMF), we kinetically favor N-alkylation over O-alkylation.

-

Catalysis: The addition of Potassium Iodide (KI) facilitates an in-situ Finkelstein reaction, converting the alkyl chloride to a more reactive alkyl iodide, accelerating the reaction rate and allowing for milder thermal conditions.

Reagents & Stoichiometry[2][3]

| Component | Role | Equiv. | CAS No. |

| 4-Piperidinol | Substrate | 1.0 | 5382-16-1 |

| 1-Chloro-3-methoxypropane | Electrophile | 1.1 - 1.2 | 36215-07-3 |

| Potassium Carbonate ( | Base | 2.0 - 3.0 | 584-08-7 |

| Potassium Iodide (KI) | Catalyst | 0.1 | 7681-11-0 |

| Acetonitrile (ACN) | Solvent | [0.5 M] | 75-05-8 |

Detailed Experimental Protocol

Step 1: Reaction Setup

-

Equip a 500 mL round-bottom flask with a magnetic stir bar and a reflux condenser.

-

Charge the flask with 4-Piperidinol (10.1 g, 100 mmol) and Acetonitrile (200 mL) .

-

Add Potassium Carbonate (27.6 g, 200 mmol) and Potassium Iodide (1.66 g, 10 mmol) .

-

Stir the suspension at room temperature for 15 minutes to ensure homogeneity.

-

Add 1-Chloro-3-methoxypropane (13.0 g, 120 mmol) dropwise over 10 minutes.

Step 2: Reaction & Monitoring

-

Heat the mixture to reflux (approx. 80-82°C) .

-

Maintain reflux for 12–16 hours .

-

TLC Monitoring: Use Silica gel plates (Eluent: 10% MeOH in DCM + 1%

). Stain with Ninhydrin (starting amine) and Iodine (product).-

Endpoint: Disappearance of the 4-piperidinol spot (

).

-

Step 3: Workup & Isolation

-

Cool the reaction mixture to room temperature.

-

Filtration: Filter off the inorganic salts (

, KCl) through a Celite pad or sintered glass funnel. Wash the cake with cold Acetonitrile (2 x 20 mL). -

Concentration: Evaporate the filtrate under reduced pressure (Rotavap) to obtain a viscous yellow oil.

-

Extraction: Dissolve the residue in Dichloromethane (DCM, 100 mL) and wash with Water (50 mL) followed by Brine (50 mL) .

-

Drying: Dry the organic layer over anhydrous

, filter, and concentrate.

Step 4: Purification

-

Crude Yield: Typically 85-90%.

-

Distillation: High-vacuum distillation (bp ~110-115°C @ 0.5 mmHg) yields a colorless oil.

-

Crystallization (Optional): If a solid salt is required, dissolve the oil in Ethanol and add HCl/Ether to precipitate 1-(3-Methoxypropyl)-4-piperidinol Hydrochloride .

Alternative Pathway: Reductive Amination (Route B)

This route is preferred if 4-piperidinol is unavailable or if the user wishes to avoid alkyl halides (genotoxic impurity concerns).

Reaction Scheme

-

Step 1 (Alkylation): 4-Piperidone HCl + 1-Chloro-3-methoxypropane

1-(3-Methoxypropyl)-4-piperidone. -

Step 2 (Reduction): Ketone reduction using Sodium Borohydride (

).

Protocol Summary

-

Alkylation: Follow the same protocol as Section 2, but substitute 4-Piperidinol with 4-Piperidone Monohydrate HCl (CAS 40064-34-4) . Note: Use 3.0 equiv of base to neutralize the HCl salt.

-

Reduction:

-

Dissolve the intermediate ketone (10 mmol) in Methanol (30 mL) at 0°C.

-

Add

(15 mmol) portion-wise. -

Stir at 0°C for 1 hour, then room temperature for 2 hours.

-

Quench with water, extract with DCM, and dry.

-

Process Visualization

Experimental Workflow Diagram

Figure 2: Step-by-step workflow for the Direct N-Alkylation synthesis protocol.

Analytical Characterization

To validate the synthesis, the following spectral data should be obtained.

| Technique | Expected Signal / Characteristic |

| Mass Spectrometry (ESI) | |

| IR Spectroscopy | Broad band at 3300-3400 |

Safety & Hazards

-

1-Chloro-3-methoxypropane: Flammable liquid (Flash point: ~35°C). Causes skin and eye irritation.[2] Handle in a fume hood.

-

Acetonitrile: Toxic by inhalation and skin absorption. Metabolizes to cyanide in the body.

-

Potassium Carbonate: Irritant dust. Use a dust mask during weighing.

-

Waste Disposal: Aqueous layers containing potassium salts should be neutralized. Organic waste containing halogenated compounds must be segregated.

References

-

Vertex AI Search. (2024). Synthesis of 1-(3-methoxypropyl)-4-piperidinamine and analogues.[3][4][5][6] Retrieved from (Analogous N-alkylation protocols).

-

National Center for Biotechnology Information. (2024). PubChem Compound Summary for CID 121494, 4-Hydroxypiperidine. Retrieved from .

-

Sigma-Aldrich. (2024). Product Specification: 1-Chloro-3-methoxypropane.[7] Retrieved from .

-

ResearchGate. (2012). Optimization of Piperidine Alkylation Reactions. Retrieved from .[8]

Sources

- 1. nbinno.com [nbinno.com]

- 2. CAS 35320-23-1: D-Alaninol | CymitQuimica [cymitquimica.com]

- 3. A method for preparing 1-(3-methoxypropyl) piperidine-4-amine - Eureka | Patsnap [eureka.patsnap.com]

- 4. 1-(3-Methoxypropyl)-4-piperidinamine Nine Chongqing Chemdad Co. ,Ltd [chemdad.com]

- 5. CN105130880A - Method for preparing 1-(3-methoxypropyl)-4-piperidinamine - Google Patents [patents.google.com]

- 6. CN103508939A - Method used for preparing prucalopride intermediate 1-(3-methoxypropyl)-4-piperidinamine - Google Patents [patents.google.com]

- 7. ichemical.com [ichemical.com]

- 8. researchgate.net [researchgate.net]

A Technical Guide to the Synthesis of 1-(3-Methoxypropyl)-4-Piperidinol: Starting Materials and Core Methodologies

Abstract

This technical guide provides an in-depth analysis of the primary synthetic routes for producing 1-(3-Methoxypropyl)-4-Piperidinol, a key intermediate in the synthesis of various pharmaceutical agents, notably Prucalopride.[1][2] This document is intended for researchers, chemists, and professionals in drug development. We will explore the critical starting materials, compare the predominant synthetic pathways—direct N-alkylation and reductive amination—and provide detailed, field-proven experimental protocols. The guide emphasizes mechanistic causality behind procedural choices, ensuring a robust and reproducible synthesis. All discussions are supported by authoritative references and visual workflows to facilitate a comprehensive understanding of the chemical processes involved.

Introduction: Strategic Importance of 1-(3-Methoxypropyl)-4-Piperidinol

1-(3-Methoxypropyl)-4-Piperidinol is a heterocyclic compound of significant interest in medicinal chemistry. Its structure serves as a crucial scaffold for building more complex molecules. Most notably, it is a pivotal intermediate in the manufacturing of Prucalopride, a selective, high-affinity 5-HT4 receptor agonist used for treating chronic constipation.[1][2] The efficacy and safety of the final active pharmaceutical ingredient (API) are intrinsically linked to the purity and quality of its intermediates. Therefore, a thorough understanding of the synthesis of 1-(3-Methoxypropyl)-4-Piperidinol is essential for process optimization, impurity profiling, and scaling up production.

This guide focuses on the two most industrially viable and chemically sound methods for its preparation:

-

Direct N-Alkylation: A classical and straightforward approach involving the reaction of 4-hydroxypiperidine with a 3-methoxypropyl halide.

-

Reductive Amination: An alternative pathway that couples 4-hydroxypiperidine with 3-methoxypropanal, followed by in-situ reduction.

We will dissect each pathway, beginning with a critical evaluation of the requisite starting materials.

Core Starting Materials: Sourcing and Critical Parameters

The success of any synthesis is founded on the quality of its starting materials. For 1-(3-Methoxypropyl)-4-Piperidinol, two primary components form the backbone of the molecule.

Piperidine Core: 4-Hydroxypiperidine

4-Hydroxypiperidine (also known as Piperidin-4-ol) is a bifunctional molecule containing a secondary amine and a secondary alcohol. Its secondary amine provides the nucleophilic site for the crucial C-N bond formation.

Key Considerations:

-

Commercial Availability: Readily available from major chemical suppliers.[3][4][5]

-

Purity: Typically supplied with ≥96-98% purity.[3][4] Impurities can include residual solvents or related piperidine structures, which could lead to side reactions. It is crucial to use a grade with low water content (<1.5%), as water can interfere with certain bases and reaction kinetics.[4]

-

Handling: It is a hygroscopic solid, often appearing as white to pale yellow crystalline powder.[4] It should be stored under an inert atmosphere (e.g., nitrogen or argon) in a cool, dry place to prevent moisture absorption and degradation.

| Parameter | Specification | Source |

| CAS Number | 5382-16-1 | [3][4] |

| Molecular Formula | C₅H₁₁NO | [5] |

| Molecular Weight | 101.15 g/mol | [5] |

| Typical Form | Crystalline Powder | [4] |

| Melting Point | 83-92 °C | [4] |

| Typical Assay | ≥96.0% | [4] |

Alkylating Agent: The 3-Methoxypropyl Moiety

The choice of the reagent to introduce the 3-methoxypropyl group dictates the synthetic pathway.

These haloalkanes are the electrophilic partners in the SN2 reaction.

-

Reactivity: The bromide is more reactive than the chloride due to the lower bond dissociation energy of the C-Br bond and the better leaving group ability of bromide ion. This allows for milder reaction conditions (lower temperatures, shorter reaction times) but comes at a higher cost. The chloride is more economical for large-scale production but may require more forcing conditions.

-

Selection Rationale: The choice between bromide and chloride is an economic and process optimization decision. For laboratory-scale synthesis, the bromide is often preferred for its higher reactivity and cleaner conversion.

3-Methoxypropanal is the carbonyl-containing precursor for this pathway.

-

Stability: Aldehydes can be prone to oxidation and polymerization. It is essential to use freshly distilled or high-purity 3-methoxypropanal and store it under inert gas at low temperatures.

-

Causality: The use of this aldehyde allows for the formation of the C-N bond under reductive conditions, avoiding the generation of halide salts as byproducts, which can simplify downstream purification.

Synthetic Pathways: Protocols and Mechanistic Discussion

Pathway A: Direct N-Alkylation of 4-Hydroxypiperidine

This is the most common and direct method. The reaction proceeds via a nucleophilic substitution (SN2) mechanism where the lone pair of electrons on the piperidine nitrogen attacks the electrophilic carbon of the 3-methoxypropyl halide.

Mechanism Rationale: A base is required to neutralize the hydrohalic acid (HBr or HCl) formed during the reaction.[6] This prevents the protonation of the starting 4-hydroxypiperidine, which would render it non-nucleophilic and halt the reaction. A polar aprotic solvent like DMF or acetonitrile is ideal as it dissolves the reactants and the inorganic base without participating in the reaction.[6]

Experimental Protocol: N-Alkylation

-

Reaction Setup: To a solution of 4-hydroxypiperidine (1.0 eq) in anhydrous dimethylformamide (DMF, approx. 5-10 mL per gram of piperidine), add anhydrous potassium carbonate (K₂CO₃, 1.5-2.0 eq).[6][7]

-

Reagent Addition: Stir the suspension vigorously at room temperature. Add 1-bromo-3-methoxypropane (1.1 eq) dropwise to the mixture.

-

Reaction: Heat the reaction mixture to 60-70 °C and maintain for 12-24 hours.[7] Monitor the reaction progress by TLC or GC-MS until the starting 4-hydroxypiperidine is consumed.

-

Work-up: Cool the mixture to room temperature and dilute with water. The product is often extracted into an organic solvent such as ethyl acetate or dichloromethane.

-

Purification: Wash the combined organic layers with brine, dry over anhydrous sodium sulfate (Na₂SO₄), and concentrate under reduced pressure. The crude product can be purified by vacuum distillation or column chromatography to yield 1-(3-Methoxypropyl)-4-Piperidinol as a colorless or pale yellow oil.

| Parameter | Condition | Rationale |

| Base | K₂CO₃, Na₂CO₃ | Mild, inexpensive, and effective acid scavenger.[6] |

| Solvent | DMF, Acetonitrile | Polar aprotic; solubilizes reactants without interfering.[6] |

| Temperature | Room Temp to 70 °C | Balances reaction rate with potential side reactions.[6][7] |

| Stoichiometry | Slight excess of alkyl halide | Ensures complete consumption of the more valuable piperidine starting material. |

| Typical Yield | 75-90% | Dependent on purity of reagents and reaction conditions. |

Pathway B: Reductive Amination

This pathway involves two key steps that can be performed in one pot: the formation of an iminium ion intermediate followed by its immediate reduction.

Mechanism Rationale: 4-Hydroxypiperidine reacts with 3-methoxypropanal to form a hemiaminal, which then dehydrates to an electrophilic iminium ion. A reducing agent, present in the reaction mixture, then reduces the iminium ion to the final tertiary amine product. Mild reducing agents like sodium triacetoxyborohydride (STAB) or sodium cyanoborohydride are ideal because they are selective for the iminium ion and will not reduce the starting aldehyde.[8] Catalytic hydrogenation is also a highly effective and clean alternative.[9]

Experimental Protocol: Reductive Amination

-

Reaction Setup: Dissolve 4-hydroxypiperidine (1.0 eq) and 3-methoxypropanal (1.0-1.2 eq) in a suitable solvent like methanol or dichloromethane.[10]

-

Iminium Formation: Stir the mixture at room temperature for 1-2 hours to facilitate the formation of the iminium intermediate. The use of a mild acid catalyst can sometimes accelerate this step.

-

Reduction: Cool the mixture in an ice bath. Add a mild reducing agent such as sodium triacetoxyborohydride (STAB, 1.5 eq) or sodium borohydride (NaBH₄, 1.5 eq) portion-wise, controlling any effervescence.[10]

-

Reaction: Allow the reaction to warm to room temperature and stir for 6-12 hours, or until analysis shows the reaction is complete.

-

Work-up: Quench the reaction carefully by adding water or a saturated aqueous solution of sodium bicarbonate. Extract the product with an organic solvent.

-

Purification: Dry the combined organic layers over an anhydrous drying agent, filter, and concentrate in vacuo. The resulting crude product can be purified by standard methods as described for Pathway A.

| Parameter | Condition | Rationale |

| Reducing Agent | NaBH(OAc)₃, NaBH₄, H₂/Pd-C | STAB is mild and highly selective; NaBH₄ is economical; H₂/Catalyst is clean but requires pressure equipment.[9][10] |

| Solvent | Methanol, Ethanol, Dichloromethane | Must be compatible with the chosen reducing agent.[10] |

| pH Control | Slightly acidic (pH 5-6) | Optimal for iminium ion formation without deactivating the amine. |

| Temperature | 0 °C to Room Temp | Controls the rate of reduction and minimizes side reactions. |

| Typical Yield | 70-85% | Generally good yields with high selectivity. |

Comparative Analysis and Process Selection

| Feature | Direct N-Alkylation | Reductive Amination |

| Starting Materials | Halide is more expensive but stable. | Aldehyde is cheaper but less stable. |

| Byproducts | Halide salts (e.g., KBr), requires disposal. | Borate salts, generally more benign. |

| Reaction Conditions | Can require heating. | Often proceeds at room temperature. |

| Scalability | Very robust and highly scalable. | Scalable, but aldehyde stability and handling of reducing agents require care. |

| Atom Economy | Good. | Excellent, especially with catalytic hydrogenation. |

The choice between these two primary pathways depends on several factors including cost of raw materials, available equipment (e.g., for hydrogenation), and desired purity profile. For many applications, the direct N-alkylation route offers a reliable and well-established method with predictable outcomes.

Conclusion

The synthesis of 1-(3-Methoxypropyl)-4-Piperidinol is a well-understood process critical for the production of important pharmaceuticals. The primary starting materials, 4-hydroxypiperidine and a 3-methoxypropyl synthon, are commercially available, allowing for straightforward implementation of either direct N-alkylation or reductive amination pathways. By understanding the mechanistic principles behind each route, chemists can select the optimal conditions, troubleshoot potential issues, and reliably produce this key intermediate with high purity and yield, ensuring the quality of the final drug substance.

References

-

1-(3-Methoxypropyl)-4-piperidinamine Nine Chongqing Chemdad Co. (n.d.). Retrieved February 7, 2026, from [Link]

- CN102731369A - Synthesis method for N-substituted-4-piperidone - Google Patents. (n.d.).

-

1-(3-Methoxypropyl)-4-piperidinamine | CAS#:179474-79-4 | Chemsrc. (n.d.). Retrieved February 7, 2026, from [Link]

-

1-(3-Methoxypropyl)-4-piperidinamine. (n.d.). Retrieved February 7, 2026, from [Link]

-

Reductive amination of 4,5-dimethoxy-9,10-dioxo-9,10-dihydroanthracene-2-carbaldehyde derived from aloe-emodin - Redalyc.org. (n.d.). Retrieved February 7, 2026, from [Link]

- CN103848777A - Method for synthesizing N-(3-methoxy propyl)-4-amino-piperidine - Google Patents. (n.d.).

-

Procedure for N-alkylation of Piperidine? - ResearchGate. (2017, March 16). Retrieved February 7, 2026, from [Link]

-

4-Hydroxypiperidine | 5382-16-1 - BuyersGuideChem. (n.d.). Retrieved February 7, 2026, from [Link]

-

Catalytic Reductive Amination of Aromatic Aldehydes on Co-Containing Composites - MDPI. (2023, February 17). Retrieved February 7, 2026, from [Link]

- CH633264A5 - N-alkyl-piperidine DERIVATIVES. - Google Patents. (n.d.).

Sources

- 1. 1-(3-Methoxypropyl)-4-piperidinamine | 179474-79-4 [chemicalbook.com]

- 2. 1-(3-Methoxypropyl)-4-piperidinamine Nine Chongqing Chemdad Co. ,Ltd [chemdad.com]

- 3. 4-ヒドロキシピペリジン 98% | Sigma-Aldrich [sigmaaldrich.com]

- 4. B22723.22 [thermofisher.com]

- 5. buyersguidechem.com [buyersguidechem.com]

- 6. researchgate.net [researchgate.net]

- 7. CH633264A5 - N-alkyl-piperidine DERIVATIVES. - Google Patents [patents.google.com]

- 8. Reductive amination of 4,5-dimethoxy-9,10-dioxo-9,10-dihydroanthracene-2-carbaldehyde derived from aloe-emodin [redalyc.org]

- 9. mdpi.com [mdpi.com]

- 10. CN103848777A - Method for synthesizing N-(3-methoxy propyl)-4-amino-piperidine - Google Patents [patents.google.com]

1-(3-Methoxypropyl)-4-Piperidinol Derivatives: Technical Development Guide

Executive Summary

1-(3-Methoxypropyl)-4-piperidinol (CAS: 1225518-03-5) serves as a critical, albeit often understated, scaffold in modern medicinal chemistry. While its nitrogen-substituted "sibling"—the amine intermediate for the blockbuster drug Prucalopride —often dominates the literature, the 4-piperidinol variant offers a distinct orthogonal reactivity profile.

This guide focuses on the 4-hydroxy moiety as a pivotal handle for diversifying into esters, ethers, and carbamates . These derivatives are highly relevant in the development of Sigma-1 receptor ligands (neuroprotection, neuropathic pain) and 5-HT4 receptor agonists (gastrointestinal motility).

Chemical Identity & Physicochemical Profile[1][2][3][4][5]

| Property | Specification | Relevance to Drug Design |

| CAS Number | 1225518-03-5 | Unique identifier for the alcohol core.[1] |

| Molecular Formula | C9H19NO2 | Low molecular weight (173.25 g/mol ) allows for significant derivatization while staying within Lipinski's Rule of 5. |

| LogP (Predicted) | ~0.3 - 0.8 | Highly hydrophilic core; the 3-methoxypropyl tail adds necessary lipophilicity for CNS penetration without exceeding logP 3.0. |

| pKa (Piperidine N) | ~9.5 - 10.5 | Exists predominantly as a cation at physiological pH, crucial for electrostatic interactions with Aspartate residues in GPCR binding pockets. |

| Boiling Point | ~266°C | High boiling point requires vacuum distillation for purification. |

Synthetic Architectures

The synthesis of 1-(3-methoxypropyl)-4-piperidinol is a two-stage process designed to maximize yield and minimize over-alkylation.

Core Synthesis Protocol

Objective: Synthesize the 4-piperidinol core from commercially available 4-piperidone hydrochloride.

Step 1: N-Alkylation (The "Tail" Attachment)

-

Reagents: 4-Piperidone HCl, 1-Bromo-3-methoxypropane, Potassium Carbonate (

), Acetonitrile (ACN). -

Conditions: Reflux, 12-16 hours.

-

Mechanism:

nucleophilic substitution. The carbonate base scavenges the HCl from the starting material and the HBr byproduct. -

Critical Control: Use of NaI (catalytic) can accelerate the reaction via the Finkelstein reaction (in situ conversion of alkyl bromide to more reactive alkyl iodide).

Step 2: Carbonyl Reduction (The "Head" Formation)

-

Reagents: 1-(3-Methoxypropyl)-4-piperidone, Sodium Borohydride (

), Methanol/Ethanol. -

Conditions:

to Room Temperature, 2 hours. -

Workup: Quench with dilute HCl, neutralize with NaOH, extract with DCM.

-

Why

? It is chemoselective for the ketone over the ether and amine functionalities. It avoids the harsh conditions of catalytic hydrogenation which might cleave the methoxy group under high pressure.

Visualization: Synthetic Pathway

Figure 1: Step-wise synthesis of the 1-(3-Methoxypropyl)-4-piperidinol scaffold from 4-piperidone.

Derivatization Strategies & Medicinal Chemistry

The 4-hydroxyl group is the "warhead" attachment point. Modifications here drastically alter the pharmacological profile.

Strategy A: Etherification (Sigma-1 Receptor Ligands)

-

Target: Sigma-1 (

) Receptor Agonists/Antagonists.[2] -

Rationale: The "1-(3-methoxypropyl)" tail provides the classic "N-alkyl" pharmacophore required for the

receptor. Converting the 4-OH to a 4-phenoxy or 4-benzyloxy group creates a "lipophilic sandwich" around the central amine, significantly boosting affinity (Ki < 10 nM). -

Protocol: Williamson Ether Synthesis is often too harsh.

-

Preferred Method:Mitsunobu Reaction (PPh3, DIAD, Phenol) allows for stereochemical inversion if starting with a chiral alcohol, or reliable coupling with hindered phenols.

-

Strategy B: Esterification (Prodrugs & Soft Drugs)

-

Target: Muscarinic Antagonists or 5-HT4 Modulators.

-

Rationale: Esters (e.g., 4-acetoxy, 4-benzoyloxy) increase lipophilicity (LogP) for blood-brain barrier (BBB) penetration. Once in the CNS, esterases can hydrolyze them back to the active alcohol or a metabolite.

-

Protocol: Acyl chloride + Et3N in DCM.

Strategy C: Carbamates (Enzyme Inhibitors)

-

Target: Cholinesterase Inhibitors (Alzheimer's research).

-

Rationale: Carbamates are stable pharmacophores that mimic the transition state of acetylcholine hydrolysis.

-

Protocol: Reaction with Isocyanates (R-N=C=O) or Carbonyl Diimidazole (CDI) activation.

Visualization: Structure-Activity Relationship (SAR)

Figure 2: SAR Map detailing the functional roles of the tail, ring, and head group.

Experimental Validation Protocols

To ensure scientific integrity, the following self-validating protocols must be used during synthesis and characterization.

In-Process Control (IPC)

-

TLC System: 10% Methanol in Dichloromethane (DCM) + 1%

.-